2-Phenylethenyl 2-methylprop-2-enoate
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Overview
Description
2-Phenylethenyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H12O2. It is an ester formed from the reaction of 2-phenylethenyl alcohol and 2-methylprop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethenyl 2-methylprop-2-enoate typically involves the esterification reaction between 2-phenylethenyl alcohol and 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethenyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Phenylethenyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Phenylethenyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological targets. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: An ester with similar reactivity but different applications.
Hydroxyethyl methacrylate: Another ester used in polymer chemistry and biomedical applications.
Phenylethyl acrylate: A compound with a similar structure but different functional groups.
Uniqueness
2-Phenylethenyl 2-methylprop-2-enoate is unique due to its specific combination of phenyl and ester groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
138744-95-3 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-phenylethenyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H12O2/c1-10(2)12(13)14-9-8-11-6-4-3-5-7-11/h3-9H,1H2,2H3 |
InChI Key |
CWZWBNXFJNGGRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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